擬似コカイン

概要

説明

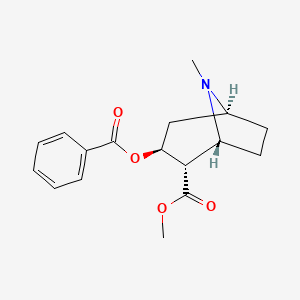

プセウドコカインは、コカ植物から得られるよく知られたアルカロイドであるコカインのジアステレオ異性体です。コカインと同様の分子構造を持っていますが、原子の空間配置が異なるため、化学的および生物学的特性が異なります。 プセウドコカインの分子式はC₁₇H₂₁NO₄、分子量は303.3529 g/molです .

科学的研究の応用

Pseudococaine has several applications in scientific research:

Chemistry: It is used to study the stereochemistry and reactivity of cocaine isomers.

Biology: Pseudococaine is employed in research on the physiological effects of cocaine analogues.

Industry: Pseudococaine is used in the development of new pharmaceuticals and chemical processes.

準備方法

合成経路と反応条件

プセウドコカインは、一連の化学反応によってコカインから合成できます。主な方法は、コカインに強塩基を作用させることです。これにより、C-2位にあるカルボメトキシ基が赤道位置にエピメリ化し、C-3位にあるエステルがトランスエステル化されます。 次に、ベンゾイルクロリドとの反応によってベンゾエートエステルが再生されます .

工業生産方法

プセウドコカインの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、最終生成物の収率と純度を高くするために、温度、pH、試薬の濃度など、反応条件を厳密に制御することが含まれます。

化学反応の分析

反応の種類

プセウドコカインは、以下を含むさまざまな化学反応を起こします。

酸化: プセウドコカインは酸化されて対応するカルボン酸を生成できます。

還元: 還元反応は、プセウドコカインを対応するアルコールに変換できます。

置換: 求核置換反応は、プセウドコカインの官能基を他の置換基に置き換えることができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)と三酸化クロム(CrO₃)があります。

還元: 水素化リチウムアルミニウム(LiAlH₄)や水素化ホウ素ナトリウム(NaBH₄)などの還元剤が使用されます。

置換: 水酸化ナトリウム(NaOH)や塩酸(HCl)などの試薬が一般的に使用されます。

生成される主要な生成物

これらの反応から生成される主な生成物には、カルボン酸、アルコール、およびプセウドコカインのさまざまな置換誘導体があります。

科学研究への応用

プセウドコカインは、科学研究においていくつかの用途があります。

化学: コカイン異性体の立体化学と反応性を研究するために使用されます.

生物学: プセウドコカインは、コカイン類似体の生理学的効果に関する研究に使用されています.

医学: 生物学的試料中のコカインの検出のための法科学分析における基準化合物として役立ちます.

産業: プセウドコカインは、新しい医薬品や化学プロセスの開発に使用されています。

作用機序

プセウドコカインは、体内のさまざまな分子標的に作用することによって効果を発揮します。主に、ドーパミン、ノルエピネフリン、セロトニンなどの神経伝達物質の再取り込みを阻害することにより、中枢神経系に影響を与えます。 これにより、シナプス間隙におけるこれらの神経伝達物質のレベルが上昇し、神経活動が変化します .

類似化合物との比較

プセウドコカインは、以下を含む他のコカイン類似体と類似しています。

コカイン: プセウドコカインの天然異性体で、興奮作用が知られています。

アロコカイン: 原子の空間配置が異なる別のジアステレオ異性体です。

アロプセウドコカイン: 化学的性質が異なるジアステレオ異性体です.

独自性

プセウドコカインは、その特定の立体化学のために独自性があります。これにより、その異性体と比較して、化学反応性と生物学的効果が異なります。 これは、コカイン異性体の中で最も安定なコンフォメーションであり、研究や産業用途に貴重な化合物となっています .

生物活性

Pseudococaine, a diastereomer of cocaine, has garnered attention in pharmacological research due to its unique biological activities and mechanisms of action. This article delves into the compound's biological activity, including its interaction with neurotransmitter systems, comparative potency with cocaine, and implications for therapeutic applications.

Pseudococaine is structurally distinct from cocaine, primarily differing in the configuration of the carbomethoxy group at the C2 position of the tropane ring. This stereochemical variation significantly influences its biological activity. Pseudococaine primarily interacts with the central nervous system (CNS) by inhibiting the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin, leading to increased synaptic levels of these neurotransmitters .

- Inhibition of Neurotransmitter Reuptake : Pseudococaine inhibits the reuptake of dopamine more weakly than cocaine but still affects dopaminergic pathways .

- Convulsant Activity : Research indicates that pseudococaine can induce convulsions in animal models, demonstrating a higher potency than cocaine in this regard. The convulsions are characterized by distinct EEG patterns and behavioral responses compared to those induced by cocaine .

Comparative Potency and Effects

Pseudococaine exhibits different pharmacological effects compared to cocaine. Studies have shown that while both compounds can produce convulsions, pseudococaine's effects are associated with high-voltage slow waves in EEG readings and behavioral depression .

Table 1: Comparative Effects of Cocaine and Pseudococaine

| Parameter | Cocaine | Pseudococaine |

|---|---|---|

| Convulsion Potency | Lower potency | Higher potency |

| EEG Pattern | Low-voltage fast waves | High-voltage slow waves |

| Behavioral Response | Hyperexcitation | Depression and drowsiness |

| Duration of Convulsions | Dose-dependent | Dose-dependent |

Case Studies

- Convulsant Effects Study : A study involving rhesus monkeys showed that pseudococaine was more effective than cocaine in inducing convulsions. The duration and intensity of convulsions were dose-dependent for both compounds, but pseudococaine led to a more pronounced depressive state following seizures .

- Pharmacokinetic Studies : Limited research exists on the pharmacokinetics of pseudococaine; however, studies using radiolabeled analogs have been conducted to assess its distribution in animal models. These studies suggest that pseudococaine may have a different metabolic profile compared to its parent compound, cocaine .

- Detection in Natural Sources : Pseudococaine has been detected in coca leaves and illicit cocaine samples through advanced chromatographic techniques. Quantitative analysis revealed pseudococaine levels ranging from 0.0001% to 0.035% relative to cocaine in various samples .

Implications for Therapeutic Applications

The distinct biological activity of pseudococaine suggests potential therapeutic applications, particularly in developing treatments for cocaine dependence or as a reference compound in forensic analysis. Understanding its mechanism may lead to novel approaches for managing addiction or mitigating the adverse effects associated with cocaine use.

特性

IUPAC Name |

methyl (1R,2S,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4/c1-18-12-8-9-13(18)15(17(20)21-2)14(10-12)22-16(19)11-6-4-3-5-7-11/h3-7,12-15H,8-10H2,1-2H3/t12-,13+,14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPUCINDJVBIVPJ-XGUBFFRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@H]2CC[C@@H]1[C@@H]([C@H](C2)OC(=O)C3=CC=CC=C3)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20858949 | |

| Record name | (+)-Pseudococaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478-73-9 | |

| Record name | Pseudococaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000478739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Pseudococaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PSEUDOCOCAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/277EEP3RJA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does pseudococaine differ structurally from cocaine?

A1: Pseudococaine is a diastereoisomer of cocaine, meaning they share the same molecular formula and connectivity of atoms but differ in the spatial arrangement of those atoms. Specifically, pseudococaine and cocaine differ in the configuration of the carbomethoxy group at the C2 position of the tropane ring. In cocaine, the carbomethoxy group is oriented axially, while in pseudococaine it is equatorial. [, , , ]

Q2: How does this structural difference affect the pharmacological activity of pseudococaine compared to cocaine?

A2: The altered stereochemistry of pseudococaine significantly impacts its interaction with biological targets. While cocaine potently inhibits monoamine reuptake, particularly dopamine, pseudococaine shows significantly weaker activity. [, , , ] Studies comparing the effects of cocaine and pseudococaine on dopamine transporter (DAT) binding and uptake demonstrate this difference in potency. []

Q3: Are there any structural modifications to the cocaine molecule, aside from C2 epimerization, that are known to affect its activity?

A3: Yes, research has shown that modifications to the phenyl ring, the carbomethoxy group, and the nitrogen atom of the tropane ring can significantly alter cocaine's pharmacological profile. For example, replacing the benzoyl ester with a 3,5-dichlorobenzoate group resulted in a compound with increased potency for dopamine uptake inhibition. []

Q4: Can you provide examples of how researchers are exploring the SAR of cocaine and its analogs to develop potential therapeutic agents?

A4: Researchers are investigating modifications to the cocaine molecule, like introducing hydroxyl groups at the 6- and 7-positions of the tropane ring, aiming to create compounds with reduced abuse liability while retaining therapeutic potential, such as acting as cocaine antagonists. []

Q5: What analytical techniques are used to identify and quantify pseudococaine in various matrices?

A5: Gas chromatography coupled with mass spectrometry (GC/MS) [, ] and gas chromatography coupled with Fourier transform infrared spectroscopy (GC/FT-IR) [] are commonly employed for the identification and quantification of pseudococaine. High-performance liquid chromatography (HPLC) with UV detection, particularly ion-pair reverse-phase HPLC, has also been used for the separation and analysis of cocaine and its isomers, including pseudococaine. [, ]

Q6: How sensitive are these methods in detecting trace amounts of pseudococaine?

A6: GC/FT-IR has been reported to detect pseudococaine at levels as low as 50 nanograms. [] For GC with flame ionization detection, pseudococaine can be quantified at levels as low as 0.0001% relative to cocaine. [, ]

Q7: Can these analytical techniques differentiate between cocaine and its diastereomers, including pseudococaine?

A7: Yes, these techniques can differentiate between cocaine and its diastereomers. These methods exploit differences in retention times and spectral characteristics to distinguish between these closely related compounds. [, , , ]

Q8: Has research examined the pharmacokinetic properties of pseudococaine in comparison to cocaine?

A8: While there is limited research specifically on the comprehensive pharmacokinetic profile of pseudococaine, studies utilizing radiolabeled analogs like [3H]-pseudococaine have been conducted to investigate its distribution and elimination in animal models. []

Q9: Does N-demethylation of cocaine, yielding norcocaine, affect its pharmacokinetic properties?

A9: Yes, N-demethylation of cocaine to norcocaine has been shown to influence its pharmacokinetics. Studies using radiolabeled [3H]-norcocaine have provided insights into the impact of this metabolic transformation on the drug's disposition in biological systems. []

Q10: When was pseudococaine first synthesized, and what were the initial findings regarding its pharmacological activity?

A10: Pseudococaine was first synthesized in the early 20th century. Early pharmacological studies recognized that, unlike cocaine, pseudococaine lacked significant local anesthetic properties. [] This finding sparked interest in understanding the structure-activity relationship of cocaine and its analogs.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。